molecular formula C10H12NaO4 B142124 Sodium 2-(4-methoxyphenoxy)propanoate CAS No. 150436-68-3

Sodium 2-(4-methoxyphenoxy)propanoate

Cat. No.: B142124
CAS No.: 150436-68-3
M. Wt: 219.19 g/mol
InChI Key: SJQKPPSYZSRKEP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Sodium 2-(4-methoxyphenoxy)propanoate plays a crucial role in biochemical reactions, particularly in its interaction with taste receptors. It is a potent inhibitor of the sweetness of sucrose and other sweeteners . The compound interacts with various biomolecules, including taste receptors on the tongue, where it acts as a competitive inhibitor. This interaction prevents sweet molecules from binding to their receptors, thereby reducing the perception of sweetness . Additionally, this compound has been found to interact with other proteins and enzymes involved in taste perception, further modulating the sensory experience.

Cellular Effects

The effects of this compound on cellular processes are profound. In taste receptor cells, the compound inhibits the activation of sweet taste receptors, leading to a decreased response to sweet stimuli This inhibition affects cell signaling pathways associated with taste perception, altering the overall sensory experience

Molecular Mechanism

At the molecular level, this compound exerts its effects through competitive inhibition. The compound binds to the sweet taste receptors, blocking the binding sites for sweet molecules . This competitive inhibition prevents the activation of the receptors, thereby reducing the perception of sweetness. The molecular structure of this compound allows it to fit into the receptor binding sites, effectively outcompeting sweet molecules and inhibiting their effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, maintaining its inhibitory effects on sweetness perception Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, may lead to its degradation

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with dosage. At low doses, the compound effectively inhibits sweetness perception without causing adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal discomfort and changes in metabolic processes. These findings highlight the importance of careful dosage regulation when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a taste modulator. The compound interacts with enzymes and cofactors involved in taste perception, altering metabolic flux and metabolite levels . Its inhibitory effects on sweetness perception are mediated through its interaction with specific taste receptors, which are part of complex metabolic pathways that regulate sensory experiences.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is soluble in water and propylene glycol, allowing it to be easily absorbed and distributed in aqueous environments . It interacts with transporters and binding proteins that facilitate its movement across cell membranes, ensuring its effective localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized in the taste receptor cells on the tongue, where it exerts its inhibitory effects on sweetness perception . Post-translational modifications and targeting signals direct this compound to specific compartments within these cells, ensuring its precise localization and optimal function.

Properties

CAS No.

150436-68-3

Molecular Formula

C10H12NaO4

Molecular Weight

219.19 g/mol

IUPAC Name

sodium;2-(4-methoxyphenoxy)propanoate

InChI

InChI=1S/C10H12O4.Na/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9;/h3-7H,1-2H3,(H,11,12);

InChI Key

SJQKPPSYZSRKEP-UHFFFAOYSA-N

Isomeric SMILES

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+]

SMILES

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+]

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC.[Na]

Appearance

Assay:≥98%A crystalline solid

melting_point

Mp 190 °

150436-68-3

physical_description

White to pale cream, crystalline solid

Pictograms

Irritant

solubility

Soluble in water and propylene glycol, slightly soluble in fat
Miscible at room temperature (in ethanol)

Synonyms

lactisole

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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